ethane

Hydrocolloid thickening Viscosity profiling Rapid ViscoAnalyzer

Tamarind gum (tamarind seed polysaccharide, CAS 39386-78-2) is a neutral, branched galactoxyloglucan extracted from the endosperm of Tamarindus indica seeds. It is classified as a polysaccharide hydrocolloid that functions as a thickener, stabilizer, emulsifier, and gelling agent.

Molecular Formula C8H24
Molecular Weight 120.28 g/mol
CAS No. 39386-78-2
Cat. No. B3069579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethane
CAS39386-78-2
Molecular FormulaC8H24
Molecular Weight120.28 g/mol
Structural Identifiers
SMILESCC.CC.CC.CC
InChIInChI=1S/4C2H6/c4*1-2/h4*1-2H3
InChIKeyVYOXYQYMMWGNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityONE OF THE LEAST SOLUBLE OF THE GUMS
ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN

Structure & Identifiers


Interactive Chemical Structure Model





Tamarind Gum (CAS 39386-78-2) – Procurement-Qualified Hydrocolloid Identity and Baseline Characteristics


Tamarind gum (tamarind seed polysaccharide, CAS 39386-78-2) is a neutral, branched galactoxyloglucan extracted from the endosperm of Tamarindus indica seeds [1]. It is classified as a polysaccharide hydrocolloid that functions as a thickener, stabilizer, emulsifier, and gelling agent. Typical commercial specifications include appearance as a white to light yellow powder, arsenic ≤1 ppm, lead ≤2 ppm, and protein ≤3.0% . Its polysaccharide content reaches approximately 79.96% with 13.46% protein, yielding a high-molecular-weight polymer (Mw ~600–800 kDa) that disperses in cold water and fully hydrates upon heating [2].

Why Tamarind Gum Cannot Be Interchanged with Xanthan, Guar, or Locust Bean Gum in Formulations


Polysaccharide hydrocolloids are frequently treated as substitutable thickeners by procurement teams, yet tamarind gum exhibits acid-, thermal-, and gelation-behavior profiles that diverge substantially from even the closest alternatives. Unlike xanthan gum, which maintains structural integrity under strongly acidic conditions, tamarind seed polysaccharide undergoes side-chain degradation and sharp viscosity loss at pH 1, similar to locust bean gum but with a narrower molecular-weight stability window [1]. Conversely, tamarind gum outperforms guar gum under sustained heating, retaining a significantly higher fraction of its viscosity after thermal treatment—a property that directly impacts process tolerance in hot-fill and retort operations [2]. These differences mean that direct one-to-one substitution without re-optimizing the process parameters (concentration, pH, heating cycle) risks product failure. The quantitative evidence below demonstrates exactly where tamarind gum is the preferred choice and where alternatives fall short.

Quantitative Differentiation Evidence for Tamarind Gum (CAS 39386-78-2) Against Key Hydrocolloid Comparators


Final Viscosity Under Standardized Hydration: Tamarind Gum vs. Guar, Xanthan, and Pectin

Tamarind gum delivers moderate final viscosity at 2% concentration, placing it between the high-viscosity guar gum and the low-viscosity pectin. In a direct head-to-head hydration assay using a Rapid ViscoAnalyzer (RVA) at 25 °C over 30 min, tamarind gum achieved a final viscosity of 679.5 cP, compared to 2481 cP for guar gum, 1117.5 cP for xanthan gum, and 93 cP for pectin [1]. This intermediate rheological profile enables tamarind gum to provide sufficient thickening for structure without the excessive gumminess and processing difficulty characteristic of guar gum, while still offering substantially more body than pectin.

Hydrocolloid thickening Viscosity profiling Rapid ViscoAnalyzer

Thermal Stability After High-Temperature Processing: Tamarind Gum Retains 2.5× the Viscosity of Guar Gum

Tamarind gum exhibits markedly superior thermal stability relative to guar gum. According to technical datasheet specifications, after exposure to 100 °C for 2 hours, tamarind gum's viscosity retention is approximately 2.5 times that of guar gum under equivalent conditions [1]. This quantified advantage is attributed to the galactoxyloglucan backbone structure of tamarind gum, which resists thermal chain scission more effectively than the galactomannan structure of guar gum.

Thermal stability Viscosity retention Hot-fill processing

Gelation pH Window: Tamarind Gum Forms Gels Across pH 2–9 vs. Pectin Restricted to pH 2.8–3.5

Tamarind gum forms stable gels across a broad pH range of 2–9, in contrast to high-methoxyl (HM) pectin, which requires tightly controlled acidic conditions (pH 2.8–3.5) along with high sugar concentration (≥55%) to set [1][2]. Tamarind gum's wide-pH gelation capability allows gelling in neutral, mildly acidic, and alkaline formulations without acid adjustment, expanding its applicability to products where low acidity is desired or where acid-sensitive ingredients are present.

Gelation pH range Low-sugar gelling Pectin replacement

Acid Resistance Hierarchy: Tamarind Gum Outperforms Locust Bean Gum Under Progressive Acidification

A systematic study of three polysaccharide hydrocolloids established a clear acid-resistance ranking: xanthan gum (XG) > tamarind seed polysaccharide (TSP) > locust bean gum (LBG) [1]. Both TSP and LBG exhibited sharp shear-viscosity decreases at pH 1 due to side-chain degradation and molecular-weight reduction, while XG showed no significant structural change. However, TSP maintained better structural integrity than LBG across progressively decreasing pH, as evidenced by SEM showing fragmentation in LBG occurring earlier and more extensively than in TSP.

Acid resistance Polysaccharide degradation Side-chain stability

Procurement Cost Advantage: Tamarind Gum Priced at Approximately One-Seventh of Guar Gum

In industrial thickening applications, tamarind gum provides a significant procurement cost advantage over guar gum. Market data from the oilfield drilling sector indicate that tamarind gum is approximately seven times cheaper than guar gum while delivering comparable viscosity at equivalent aqueous concentrations [1]. This cost differential is driven by the abundant availability of tamarind seeds as an agricultural by-product with a simpler extraction process compared to guar bean cultivation and processing.

Cost optimization Thickener economics Drilling fluid procurement

Gel Strength Ratio: Tamarind Gum Produces Gels Approximately Twice as Strong as Pectin

In sugar-based gel systems, tamarind gum generates gel strength approximately twice that of pectin, as reported in commercial technical literature . Coupled with its wide-pH gelation and freeze-thaw stability (viscosity unaffected by freezing for 1 hour at −20 °C), tamarind gum offers a mechanically robust gelling solution that outperforms pectin in both texture firmness and processing resilience.

Gel strength Pectin alternative Confectionery texture

High-Value Application Scenarios Where Tamarind Gum's Quantified Differentiation Drives Procurement Decisions


Hot-Fill and Retort-Processed Sauces, Soups, and Ready Meals Requiring Sustained Thickening Under Heat

Products subjected to 100 °C hot-fill or retort sterilization for 2 hours experience severe viscosity breakdown when formulated with guar gum alone. Tamarind gum's 2.5× higher viscosity retention under these thermal conditions [1] makes it the superior thickener for canned soups, sauces, and ready meals, reducing the need for over-formulation to compensate for heat-induced loss and lowering total hydrocolloid cost per unit.

Reduced-Sugar and Neutral-pH Gelled Desserts, Jams, and Fruit Preparations Where Pectin Fails

High-methoxyl pectin cannot form gels above pH 3.5 or below 55% sugar solids [2]. Tamarind gum's ability to gel across pH 2–9 [3], combined with its approximately 2× greater gel strength , enables the production of reduced-sugar, neutral-pH, and low-acid jams, jellies, and fruit preparations that meet clean-label and dietary sugar-reduction targets without sacrificing texture.

Industrial Fluid Thickening (Drilling Muds, Construction Chemicals) Driven by Raw Material Cost Reduction

For high-tonnage industrial applications where viscosity specification is the primary performance criterion, tamarind gum offers comparable thickening to guar gum at roughly one-seventh the procurement cost [4]. This cost differential drives supplier selection in oilfield drilling fluids, mining slurries, and cement admixture formulations where hydrocolloid expense constitutes a significant fraction of total formulation cost.

Acidic Food Products (pH 3–4) Where Locust Bean Gum Would Undergo Texture Breakdown

In acidic food matrices such as fruit sauces, vinaigrettes, and fermented dairy products, locust bean gum suffers rapid side-chain degradation and viscosity collapse at low pH [5]. Tamarind gum, ranking higher in acid resistance (XG > TSP > LBG), provides better texture stability through the product shelf life, positioning it as a functional replacement for locust bean gum in acid-containing formulations where xanthan gum is not desired or where cost reduction is targeted.

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